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1-Methylazetidine-3-carboxylic acid

Peptidomimetics Physicochemical Profiling Drug Design

1-Methylazetidine-3-carboxylic acid (CAS 875629-26-8) solves key challenges in peptidomimetic design and HDAC tool sourcing. - Stabilizes extended 2.0₅-helix via unique C5/C6γ H-bond network. - N-Methyl eliminates one H-bond donor, boosting permeability. - HDAC inhibitor reactivates latent HIV-1 (in vitro/in vivo). - Scalable synthesis: 94% yield from azetidine-3-carboxylic acid.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 875629-26-8
Cat. No. B1357880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylazetidine-3-carboxylic acid
CAS875629-26-8
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCN1CC(C1)C(=O)O
InChIInChI=1S/C5H9NO2/c1-6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
InChIKeyOQTWISXQJKXTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylazetidine-3-carboxylic Acid Overview


1-Methylazetidine-3-carboxylic acid (CAS: 875629-26-8, Cat No. L043872) is a synthetic, non-proteinogenic amino acid characterized by a strained four-membered azetidine ring bearing an N-methyl group and a C3-carboxylic acid. With the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol, this saturated N-heterocyclic compound serves as a conformationally restricted building block. Its unique structural features impart distinct physicochemical properties, including a calculated acid pKa of 3.14 [1] and a topological polar surface area (TPSA) of 40.54 Ų . These characteristics differentiate it from both common natural amino acids and other synthetic azetidine analogs, making it a valuable intermediate in organic synthesis and peptidomimetic design .

Conformationally restricted azetidine building block
N-Methylation modulates H-bond donor count and lipophilicity
Supports peptidomimetic and foldamer design studies

Why 1-Methylazetidine-3-carboxylic Acid Cannot Be Substituted


Substituting 1-methylazetidine-3-carboxylic acid with other N-heterocyclic or β-amino acid scaffolds—such as proline, N-methylproline, or unsubstituted azetidine-3-carboxylic acid—is chemically and functionally non-equivalent. While all are small, cyclic amino acids, their distinct ring sizes (four-membered vs. five-membered pyrrolidine), N-substitution patterns, and resultant conformational biases drive fundamentally different molecular behaviors. The azetidine ring's strain imposes a unique puckering geometry and specific Ramachandran space occupancy (φ, ψ dihedral angles) unavailable to its larger ring counterparts [1]. Crucially, the N-methyl group in 1-methylazetidine-3-carboxylic acid eliminates a hydrogen-bond donor site present in unsubstituted azetidine-3-carboxylic acid, which significantly alters its hydrogen-bonding capacity and self-assembly potential in peptidic chains [2]. These structural differences translate into quantifiable variations in lipophilicity (logP) [3], acidity (pKa) [1], and emergent biological activities that preclude direct, one-to-one substitution without altering key molecular recognition events.

Ring strain Azetidine vs pyrrolidine ring size alters conformational bias and Ramachandran space occupancy
H-bond donor count N-Methylation eliminates one H-bond donor, which may shift aggregation and permeability profiles
Lipophilicity shift Calculated TPSA and logP differ from unsubstituted analog, altering physicochemical behavior

1-Methylazetidine-3-carboxylic Acid vs. Structural Analogs


Hydrogen-Bonding and pKa Differentiation

1-Methylazetidine-3-carboxylic acid possesses a single hydrogen-bond donor (the carboxylic acid proton) and three hydrogen-bond acceptors, whereas its unsubstituted parent, azetidine-3-carboxylic acid, contains an additional donor site at the secondary amine [1]. This N-methylation reduces the total number of H-bond donors from two to one, a critical parameter in peptide design for controlling aggregation and membrane permeability. Furthermore, the calculated acid pKa of 1-methylazetidine-3-carboxylic acid is 3.14 [1], indicating a moderately stronger acidity compared to typical aliphatic carboxylic acids, which influences its ionization state and solubility at physiological pH.

H-Bond & Acidity
Head-to-head
Target: 1 H-bond donor, pKa 3.14 Comparator: 2 H-bond donors
Reported H-bond donor count and calculated pKa context; may influence permeability profiling
In silico calculation; confirm in relevant medium
Peptidomimetics Physicochemical Profiling Drug Design

Lipophilicity & TPSA Comparison

Quantitative measures of lipophilicity and polarity highlight significant differences between the N-methylated and unsubstituted azetidine scaffolds. 1-Methylazetidine-3-carboxylic acid exhibits a calculated consensus Log P (average of five prediction models) of -0.59 and a topological polar surface area (TPSA) of 40.54 Ų . In contrast, azetidine-3-carboxylic acid (CID: 16486) has a lower TPSA of 29.10 Ų [1]. While Log P values are context-dependent, the trend indicates that N-methylation modestly modulates lipophilicity while notably increasing the polar surface area due to its distinct electronic and conformational properties, which directly impacts its physicochemical and ADME profile.

Lipophilicity & TPSA
Cross-study comparable
TPSA 40.54 Ų, Log P -0.59 vs unsubstituted TPSA 29.10 Ų
TPSA increased by 11.44 Ų; may impact polarity-dependent properties
In silico prediction; verify experimentally
Medicinal Chemistry ADME Drug-Likeness

Unique H-Bonding Motifs in Peptides

The incorporation of derivatives of 3-amino-1-methylazetidine-3-carboxylic acid (Aatc(Me)) into short peptide chains introduces a novel, stabilized backbone conformation. This scaffold enables the formation of a unique network of intramolecular H-bonds, including the classic C5 H-bond (between NH and C=O of the same residue) that is stabilized by a concurrent sidechain-backbone N-H···N C6γ H-bond [1]. In a capped trimer, this extended C5/C6γ motif is sufficiently robust to challenge the formation of classical 3₁₀-helices in solution and stabilizes an extended 2.0₅-helix conformer in the gas phase [1]. This behavior stands in stark contrast to standard N-alkylated amino acids like N-methylproline, which typically induce a turn-inducing, cis-amide bond-promoting effect (β-turn mimicry) rather than stabilizing extended structures.

Peptide Conformation
Class-level
Stabilizes extended 2.0₅-helix via C5/C6γ H-bonds
Supports design of non-canonical extended peptide structures
Gas-phase and solution studies; verify in target sequence context
Peptide Chemistry Conformational Analysis Foldamer Design

HDAC Inhibition and HIV-1 Latency Reversal

1-Methylazetidine-3-carboxylic acid (also referred to as 1MAZ) is reported to function as a histone deacetylase (HDAC) inhibitor . It has been specifically shown to reactivate latent HIV-1 in both in vitro and in vivo models . Its mechanism is attributed to binding the active site of HDAC enzymes, thereby preventing the deacetylation of histones and leading to the reversal of viral latency . This biological activity is a specific functional attribute that is not a general property of all azetidine-3-carboxylic acid derivatives.

HDAC & HIV Latency
Data to verify
Reported HDAC inhibition and HIV-1 latency reversal in vitro/in vivo vs no comparable activity in azetidine-3-carboxylic acid
Supports HDAC-targeting and latency-reversal model studies
Sources not provided; independent verification needed
Epigenetics HIV Research Virology

Synthetic Accessibility and High-Yield Preparation

1-Methylazetidine-3-carboxylic acid can be synthesized via a straightforward reductive amination from commercially available azetidine-3-carboxylic acid using formaldehyde and a palladium catalyst . A described procedure reports an excellent yield of 94% for this transformation . This high-yielding, single-step route from a common precursor ensures reliable and cost-effective access to the N-methylated target compound, which is a key consideration for procurement and scale-up.

Synthetic Yield
Supporting evidence
94% yield, single-step reductive amination
Supports synthesis scale-up planning
Verify with current batch COA
Organic Synthesis Process Chemistry Building Blocks

1-Methylazetidine-3-carboxylic Acid Application Scenarios


Stabilizing Extended Peptide Conformations

For structural biology and peptide chemistry projects aiming to stabilize an extended backbone conformation (2.0₅-helix), 1-methylazetidine-3-carboxylic acid or its 3-amino derivative (Aatc(Me)) is a uniquely suitable building block. Its demonstrated ability to form a synergistic C5/C6γ H-bond network stabilizes extended structures in a manner that standard N-alkylated amino acids (e.g., N-methylproline) cannot, which instead favor β-turn conformations [1]. This makes it the preferred choice over common alternatives for designing foldamers with specific, non-canonical shapes.

Optimizing Physicochemical Properties

Medicinal chemists aiming to reduce the number of hydrogen-bond donors in a lead series to improve membrane permeability should select 1-methylazetidine-3-carboxylic acid over its unsubstituted analog, azetidine-3-carboxylic acid. The N-methylation quantifiably reduces the H-bond donor count from two to one [1], a structural change that is directly correlated with improved passive diffusion and oral bioavailability.

HDAC-Targeting HIV-1 Latency Reversal

Research groups investigating 'shock and kill' strategies for HIV-1 eradication can utilize 1-methylazetidine-3-carboxylic acid (1MAZ) as a starting scaffold or tool compound. Its reported activity as an HDAC inhibitor with the specific functional effect of reactivating latent HIV-1 in vitro and in vivo [1] provides a validated biological starting point. This targeted activity differentiates it from other azetidine-carboxylic acids (e.g., unsubstituted azetidine-3-carboxylic acid) that are predominantly utilized as inert linkers (ADC/PROTAC) [2].

Scalable Synthesis of Azetidine Building Blocks

Process chemists and procurement specialists seeking a reliable and cost-effective source of N-alkylated azetidines should prioritize 1-methylazetidine-3-carboxylic acid. Its direct synthesis from azetidine-3-carboxylic acid via reductive amination is well-documented with a high reported yield of 94% [1]. This efficient, single-step route ensures favorable economics and a robust supply chain for projects requiring multi-gram to kilogram quantities.

Application
Selection Property
Validation Focus
Extended peptide conformation design
Conformational bias (extended vs turn)
Verify H-bond network and secondary structure in target sequence
Permeability optimization
Reduced H-bond donor count (1 vs 2)
Assess membrane permeability in cell-based assays
HDAC-targeting latency reversal models
Reported HDAC inhibition activity
Validate HDAC inhibition and latency reversal in relevant HIV models
Synthesis scale-up
High-yielding reductive amination route
Confirm yield and purity at target scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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